![molecular formula C17H27BN2O4S B1323046 1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine CAS No. 914610-39-2](/img/structure/B1323046.png)
1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine
Descripción general
Descripción
1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine is a useful research compound. Its molecular formula is C17H27BN2O4S and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine and its derivatives are synthesized and analyzed for their molecular structure and crystallography. The compound 1-Benzenesulfonyl-4-benzhydryl-piperazine, for instance, is synthesized from 1-benzhydryl piperazine and benzenesulfonyl chloride. Its crystal structure is explored, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom, with notable intermolecular hydrogen bonding (Ananda Kumar et al., 2007).
Chemical Modifications and Biological Interactions
- Piperazine derivatives, including those with the tetramethyl-1,3,2-dioxaborolan-2-yl group, are studied for their interactions with biological molecules. For example, some compounds display inhibitory activity against serine proteases like thrombin. Structural studies in both solid state and solution reveal insights into molecule coordination and interaction potentials (Spencer et al., 2002).
Potential Anti-Malarial Agents
- Certain piperazine derivatives show potential as anti-malarial agents. Structures of active and non-active derivatives are reported, highlighting the importance of specific substituents and molecular conformations for generating biological activity (Cunico et al., 2009).
Acetylcholinesterase Inhibition and Alzheimer's Disease
- Studies on piperazine derivatives, such as the benzenesulfonyl derivatives, indicate their potential as inhibitors of human acetylcholinesterase. This enzymatic inhibition is relevant for Alzheimer's disease treatment, as it can potentially inhibit amyloid peptides aggregation (Raj Varadaraju et al., 2013).
Quantum Chemical Calculations and Molecular Properties
- The molecular properties of piperazine derivatives are extensively studied through quantum chemical calculations, such as Density Functional Theory (DFT). These studies provide insights into reactive sites, molecular electrostatic potential, and frontier molecular orbitals, revealing physicochemical properties crucial for understanding their behavior in various contexts (Huang et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used as reagents in the synthesis of various derivatives, such as quinoxaline derivatives or heterocyclylamine derivatives, which act as pi3 kinase inhibitors .
Mode of Action
It’s known that similar compounds are used in suzuki-miyaura cross-coupling reactions , which involve the formation of a carbon-carbon bond between a boronic acid and a halide under the action of a palladium catalyst.
Análisis Bioquímico
Biochemical Properties
1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for the synthesis of complex organic molecules . Additionally, it has been utilized in the preparation of aminothiazoles as γ-secretase modulators and pyridine derivatives as TGF-β1 and activin A signaling inhibitors .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit PI3 kinase, which plays a crucial role in cell growth, proliferation, and survival . By inhibiting this enzyme, the compound can alter cellular responses and potentially lead to therapeutic effects in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as PI3 kinase, by binding to their active sites and preventing their normal function . This inhibition can lead to changes in gene expression and downstream signaling pathways, ultimately affecting cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular responses. At higher doses, it can lead to toxic or adverse effects, such as organ damage or systemic toxicity . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels, potentially altering cellular energy balance and metabolic homeostasis . These interactions are essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function.
Propiedades
IUPAC Name |
1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-6-8-15(9-7-14)25(21,22)20-12-10-19(5)11-13-20/h6-9H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMSTBRAQGYDJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631054 | |
| Record name | 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914610-39-2 | |
| Record name | 1-Methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914610-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


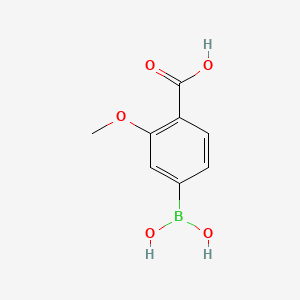
![5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide](/img/structure/B1322969.png)
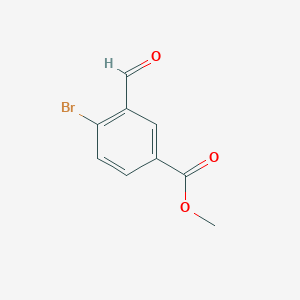
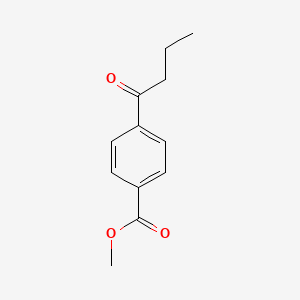
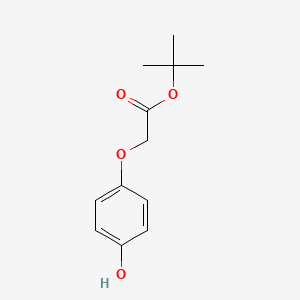
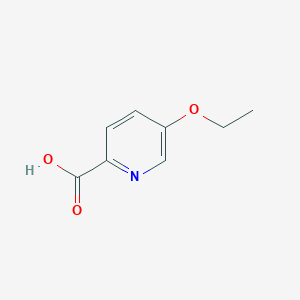

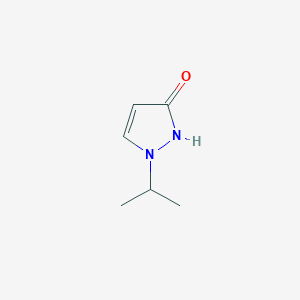
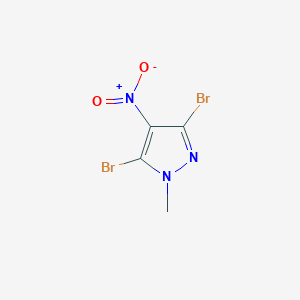

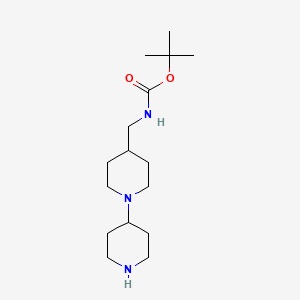
![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)


